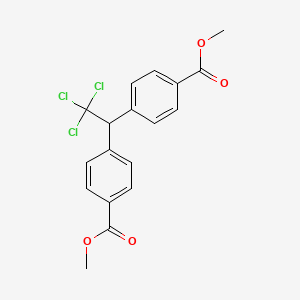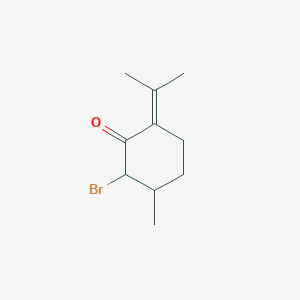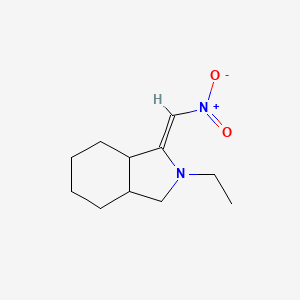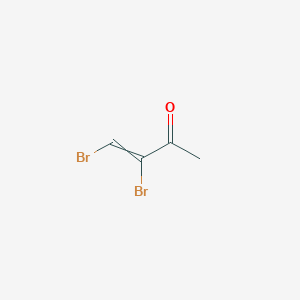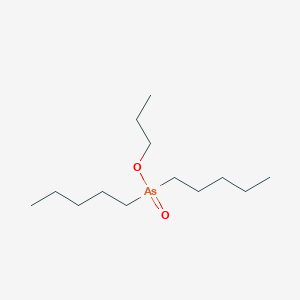
Propyl dipentylarsinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl dipentylarsinate is an organoarsenic compound characterized by the presence of propyl and dipentyl groups attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl dipentylarsinate typically involves the reaction of arsenic trichloride with propyl and dipentyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction scheme is as follows:
AsCl3+3R-MgX→AsR3+3MgXCl
where R represents the propyl and dipentyl groups, and MgX is the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates.
Análisis De Reacciones Químicas
Types of Reactions
Propyl dipentylarsinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to arsenic trichloride.
Substitution: The propyl and dipentyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Arsenic oxides (e.g., As2O3)
Reduction: Arsenic trichloride (AsCl3)
Substitution: Various alkyl or aryl arsenic compounds
Aplicaciones Científicas De Investigación
Propyl dipentylarsinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes.
Mecanismo De Acción
The mechanism of action of propyl dipentylarsinate involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been explored for its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl dipentylarsinate
- Ethyl dipentylarsinate
- Butyl dipentylarsinate
Uniqueness
Propyl dipentylarsinate is unique due to its specific alkyl group configuration, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and reaction rates, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
56269-05-7 |
|---|---|
Fórmula molecular |
C13H29AsO2 |
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
1-[pentyl(propoxy)arsoryl]pentane |
InChI |
InChI=1S/C13H29AsO2/c1-4-7-9-11-14(15,16-13-6-3)12-10-8-5-2/h4-13H2,1-3H3 |
Clave InChI |
WJXQTTZBKJQWNY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC[As](=O)(CCCCC)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


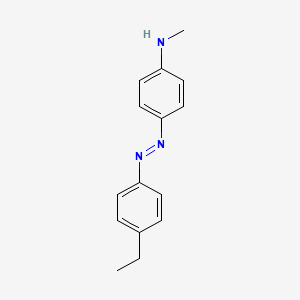
![1-[(Z)-(2-chlorophenyl)methylideneamino]-2-[(E)-(2-chlorophenyl)methylideneamino]guanidine](/img/structure/B14627045.png)
![4-[2-(1-Methylpyridin-1-ium-2-yl)-1-methylsulfanylethenyl]morpholine;iodide](/img/structure/B14627050.png)
